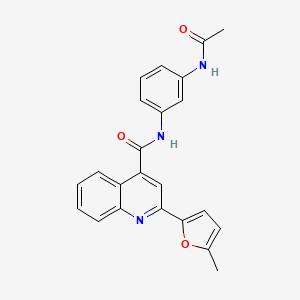

N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Description

N-(3-acétamidophényl)-2-(5-méthylfuran-2-yl)quinoléine-4-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de la quinoléine. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C23H19N3O3 |

|---|---|

Poids moléculaire |

385.4 g/mol |

Nom IUPAC |

N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-14-10-11-22(29-14)21-13-19(18-8-3-4-9-20(18)26-21)23(28)25-17-7-5-6-16(12-17)24-15(2)27/h3-13H,1-2H3,(H,24,27)(H,25,28) |

Clé InChI |

KRNDHXBSWCLGBX-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)NC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(3-acétamidophényl)-2-(5-méthylfuran-2-yl)quinoléine-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :

Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé via la réaction de Pfitzinger, qui implique la condensation d'un dérivé d'isatine avec un aldéhyde aromatique en présence d'une base.

Introduction du cycle furane : Le cycle furane peut être introduit par une réaction d'acylation de Friedel-Crafts, où le dérivé de la quinoléine réagit avec un composé furane en présence d'un catalyseur acide de Lewis.

Acétylation : Le groupe acétamido est introduit par acétylation du groupe amino sur le cycle phényle en utilisant l'anhydride acétique en présence d'une base.

Couplage final : L'étape finale consiste à coupler la quinoléine substituée par le furane avec le groupe acétamidophényle en utilisant un réactif de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu et des systèmes automatisés pour garantir la cohérence et l'efficacité. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, serait essentielle pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalysées par les métaux.

Science des matériaux :

Biologie

Activité antimicrobienne : Des études ont montré que les dérivés de la quinoléine présentent des propriétés antimicrobiennes significatives.

Recherche anticancéreuse : Le composé peut être étudié pour son potentiel à inhiber la croissance des cellules cancéreuses.

Médecine

Développement de médicaments : Utilisation potentielle comme composé de tête pour développer de nouveaux agents thérapeutiques ciblant des enzymes ou des récepteurs spécifiques.

Industrie

Fabrication de colorants : Les dérivés de la quinoléine sont utilisés dans la synthèse de colorants et de pigments.

Agriculture : Utilisation potentielle dans le développement d'agrochimiques.

Mécanisme d'action

Le mécanisme d'action du N-(3-acétamidophényl)-2-(5-méthylfuran-2-yl)quinoléine-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le noyau quinoléine peut s'intercaler avec l'ADN, perturbant les processus de réplication et de transcription. Le cycle furane peut améliorer l'affinité de liaison à certaines protéines, tandis que le groupe acétamido peut former des liaisons hydrogène avec les molécules cibles, stabilisant le complexe composé-cible.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Material Science:

Biology

Antimicrobial Activity: Studies have shown that quinoline derivatives exhibit significant antimicrobial properties.

Anticancer Research: The compound may be investigated for its potential to inhibit cancer cell growth.

Medicine

Drug Development: Potential use as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

Industry

Dye Manufacturing: Quinoline derivatives are used in the synthesis of dyes and pigments.

Agriculture: Potential use in the development of agrochemicals.

Mécanisme D'action

The mechanism of action of N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may enhance binding affinity to certain proteins, while the acetamido group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(3-acétamidophényl)-2-phénylquinoléine-4-carboxamide

- N-(3-acétamidophényl)-2-(5-méthylthiophène-2-yl)quinoléine-4-carboxamide

Unicité

N-(3-acétamidophényl)-2-(5-méthylfuran-2-yl)quinoléine-4-carboxamide est unique en raison de la présence du cycle furane, qui peut conférer des propriétés électroniques et stériques distinctes par rapport à d'autres hétérocycles comme le thiophène ou les groupes phényle. Cette unicité peut influencer son activité biologique et son affinité de liaison aux cibles moléculaires, ce qui en fait un composé précieux pour des recherches et un développement ultérieurs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.